8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Pharmacological Potential
Research on compounds structurally related to 8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has revealed their potential in targeting various receptors, indicating possible applications in developing antidepressant and anxiolytic agents. Studies have demonstrated that these compounds exhibit affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Notably, modifications at the 7-position of the imidazo[2,1-f]purine-2,4-dione nucleus have led to the identification of potent ligands for these receptors, with some showing promising preliminary pharmacological profiles as potential antidepressants and anxiolytics (Zagórska et al., 2015). Additionally, compounds derived from this chemical structure have been evaluated for their anxiolytic-like activity in vivo, indicating their potential therapeutic utility (Zagórska et al., 2009).
Angiogenesis Inhibition
The chemical scaffold of imidazo[2,1-f]purine derivatives also shows promise in the field of antiangiogenic therapy. Analogs with specific structural modifications have been synthesized and evaluated for their potential to inhibit angiogenesis, a critical process in cancer progression and other diseases. These studies have identified compounds with comparable inhibitory effects on angiogenesis to known inhibitors, thereby highlighting their potential as therapeutic agents in cancer treatment and other pathologies where angiogenesis plays a crucial role (Braud et al., 2003).
Antiprotozoal Activity
Further research into the therapeutic applications of imidazo[2,1-f]purine derivatives has uncovered their antiprotozoal properties. Specific compounds within this chemical class have demonstrated significant in vitro and in vivo activities against protozoal pathogens, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. These findings suggest the potential of these compounds in developing new antiprotozoal drugs (Ismail et al., 2004).
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-11(2)8-23-16(24)14-15(20(4)18(23)25)19-17-21(12(3)9-22(14)17)10-13-6-5-7-26-13/h5-7,9H,1,8,10H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXWJKAQNPEAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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